(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Synthetic methodology Process chemistry Racemic diazabicyclooctane synthesis

(1R,5S)-tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 1058737-48-6; molecular formula C₁₁H₂₀N₂O₂; MW 212.29) is a racemic Boc-protected bridged bicyclic diamine. The compound belongs to the 3,6-diazabicyclo[3.2.1]octane scaffold class—a conformationally constrained, sp³-rich heterocyclic core bearing two differentially protected nitrogen atoms at the N3 (free secondary amine) and N6 (Boc-protected) positions.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1058737-48-6
Cat. No. B3392495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
CAS1058737-48-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CNC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
InChIKeyCSQBUSQTOWHXLW-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S)-tert-Butyl 3,6-Diazabicyclo[3.2.1]octane-6-carboxylate (CAS 1058737-48-6): Chemical Identity and Scaffold Context


(1R,5S)-tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 1058737-48-6; molecular formula C₁₁H₂₀N₂O₂; MW 212.29) is a racemic Boc-protected bridged bicyclic diamine [1]. The compound belongs to the 3,6-diazabicyclo[3.2.1]octane scaffold class—a conformationally constrained, sp³-rich heterocyclic core bearing two differentially protected nitrogen atoms at the N3 (free secondary amine) and N6 (Boc-protected) positions [2]. This regiochemical arrangement, in which the Boc group is installed exclusively on the N6 bridgehead nitrogen while leaving N3 free for further derivatisation, defines its primary utility as a versatile intermediate in medicinal chemistry .

Why Generic Substitution of (1R,5S)-tert-Butyl 3,6-Diazabicyclo[3.2.1]octane-6-carboxylate Fails: Regiochemical and Scaffold Constraints


The 3,6-diazabicyclo[3.2.1]octane scaffold cannot be interchangeably substituted with the more common 3,8-diazabicyclo[3.2.1]octane isomer, with monocyclic piperazine, or with smaller (3,6-diazabicyclo[3.1.1]heptane) or larger (3,9-diazabicyclo[3.3.1]nonane) ring systems, because each scaffold imposes a distinct N–N distance, bridge geometry, and conformational landscape that directly governs biological target engagement [1]. In the 3,6-regioisomer, the two nitrogens reside in a six-membered and a five-membered ring respectively within the fused bicyclic framework, whereas in the 3,8-isomer both nitrogens occupy the six-membered piperazine-like ring, producing fundamentally different spatial presentation of hydrogen-bond donor/acceptor vectors and substituent trajectories [2]. Furthermore, the Boc protecting group on N6—rather than on the more sterically accessible N3—enables chemoselective sequential derivatisation strategies that are unavailable with N3-Boc or bis-Boc protected analogs, making this specific mono-protected intermediate a non-fungible building block for convergent synthetic routes [3].

Quantitative Differentiation Evidence for (1R,5S)-tert-Butyl 3,6-Diazabicyclo[3.2.1]octane-6-carboxylate Versus Closest Analogs


Synthesis Yield: Optimised One-Pot Protocol (92%) Versus Classical Multi-Step Route (40%) for Racemic 3,6-Diazabicyclo[3.2.1]octane-6-carboxylate

The patent CN113135914B discloses an optimised one-pot Ag(I)-catalysed [3+2] cycloaddition route to racemic 3,6-diazabicyclo[3.2.1]octane-6-carboxylate derivatives that achieves up to 92% isolated product yield using Ag₂O/PPh₃/TBD in toluene at room temperature for 2 h (Table 1, entry 7) [1]. This represents a 2.3-fold improvement over the classical five-step synthesis starting from tert-butyl 2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate, which proceeds with ammonia and copper(I) iodide in water at 100 °C over 16 h and delivers only 40% overall yield .

Synthetic methodology Process chemistry Racemic diazabicyclooctane synthesis

Antiviral Activity: Diazabicyclo[3.2.1]octane Scaffold Maintains Infectivity Reduction Versus Diazabicyclo[3.3.1]nonane in Maraviroc Analog Comparison

In a direct scaffold-comparison study, Legnani et al. (2016) synthesised two diazabicyclo analogues of the marketed CCR5 antagonist maraviroc—one built on a diazabicyclo[3.2.1]octane core (compound 2) and one on a diazabicyclo[3.3.1]nonane core (compound 3)—and evaluated them in a viral neutralisation assay against a panel of six HIV-1 pseudoviruses [1]. The diazabicyclooctane derivative 2 maintained infectivity reduction power comparable to that of maraviroc itself, whereas the diazabicyclononane derivative 3 showed markedly diminished antiviral efficacy [1]. Computational modelling attributed this differential activity to the bridge-length-dependent conformational preference around the critical dihedral angle τ₇, with the [3.2.1] bridge providing the optimal rotameric barrier for receptor engagement [1].

Antiviral drug discovery CCR5 antagonist Scaffold hopping HIV entry inhibitor

Fragment Library Validation: 3,6-Diazabicyclo[3.2.1]octane-2,4-dione Scaffold Exhibits Thrombin Inhibitory Activity at Millimolar Concentration

Kudryavtsev et al. (2010) reported that among a series of 3,6-diazabicyclo[3.2.1]octane-2,4-diones synthesised from cis-pyrrolidine-2,4-dicarboxylic acids, the compound (1R*,5R*,7S*)-7-(4-chlorophenyl)-5,6-dimethyl-3,6-diazabicyclo[3.2.1]octane-2,4-dione inhibited thrombin in a buffer solution at millimolar concentration [1]. Separately, a Tetrahedron 2014 study by the same group constructed a fragment library of saturated bridged heterocycles based on the 3,6-diazabicyclo[3.2.1]octane-2,4-dione scaffold (mean MW ~300 Da, up to three stereocenters and four diversity points) and confirmed moderate thrombin inhibitory activity for halogen-substituted derivatives through comprehensive molecular modelling and biological testing [2]. In contrast, the analogous bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold fragments showed distinct binding poses and altered selectivity profiles in the same thrombin/trypsin assays [2].

Fragment-based drug discovery Serine protease inhibition Thrombin sp³-rich scaffold

α₁-Adrenoceptor Antagonism: 3,6-Diazabicyclo[3.2.1]octane Serves as Conformationally Constrained Scaffold for RBx 2258 Analog Series

Singh et al. (Tetrahedron 2006) developed a general synthetic route to N3,N6-disubstituted 3,6-diazabicyclo[3.2.1]octanes (7a–h) and screened them for α₁-adrenoceptor antagonistic activities [1]. The study explicitly positions these compounds as conformationally constrained analogues of the known α₁-antagonist RBx 2258, wherein the 3,6-diazabicyclo[3.2.1]octane core replaces a flexible ethylenediamine linker to lock the pharmacophoric elements into a biologically active conformation [1]. The earlier literature method for accessing 6-methyl-3,6-diazabicyclo[3.2.1]octane—involving ozonolysis and reductive amination with benzylamine—suffered from poor yields of 18–40% and generated hazardous HCN gas during workup, whereas the new nitroenamine/reductive cyclization approach reported in this paper provided a safer, higher-yielding entry to diversely substituted analogs [1].

α₁-Adrenoceptor antagonist GPCR ligand design Conformational constraint Benign prostatic hyperplasia

Chiral Purity and Procurement: (1R,5S)-Enantiomer (CAS 1058737-47-5) Versus Racemate (CAS 1058737-48-6) Availability and Pricing

The target compound exists as two distinct commercial entities: the racemic mixture CAS 1058737-48-6 and the single (1R,5S)-enantiomer CAS 1058737-47-5 [1]. Vendor data from Aladdin Scientific indicates that both the (1R,5S)-enantiomer (T626693) and the (1S,5R)-enantiomer (T626694) are available at 97% purity, with similar pricing structures (e.g., 100 mg: $274.90 for 1R,5S vs $283.90 for 1S,5R) but extended lead times of 8–12 weeks . The racemate (CAS 1058737-48-6) is listed at 97–98% purity by multiple vendors including Leyan and AKSci . Critically, the (1R,5S)-enantiomer (CAS 1058737-47-5) and the (1S,5R)-enantiomer (listed under CAS 1058737-48-6 by CAS Common Chemistry) are not identical—procurement for asymmetric synthesis or chiral SAR studies demands explicit specification of the desired enantiomer to avoid delivery of the unintended antipode [1].

Chiral resolution Enantiomeric purity Procurement specification Medicinal chemistry building block

Optimal Application Scenarios for (1R,5S)-tert-Butyl 3,6-Diazabicyclo[3.2.1]octane-6-carboxylate Based on Quantitative Evidence


Conformationally Constrained α₁-Adrenoceptor Antagonist Lead Optimisation

For medicinal chemistry programs targeting α₁-adrenoceptors (e.g., benign prostatic hyperplasia), this compound serves as the direct synthetic entry point to the N3,N6-disubstituted 3,6-diazabicyclo[3.2.1]octane series validated by Singh et al. (Tetrahedron 2006) [1]. The free N3 amine permits immediate diversification via amide coupling, reductive amination, or N-arylation, while the N6-Boc group remains intact for late-stage deprotection and subsequent functionalisation. The conformationally constrained [3.2.1] bridge locks the pharmacophoric elements into a bioactive geometry that flexible ethylenediamine-linked analogs (e.g., RBx 2258) must pay an entropic penalty to achieve [1]. The optimised patent route (CN113135914B) providing up to 92% yield enables cost-effective scale-up for SAR campaigns requiring 50–500 mg per analog [2].

Fragment-Based Serine Protease Inhibitor Discovery (Thrombin/Trypsin/Factor Xa)

The 3,6-diazabicyclo[3.2.1]octane scaffold has been crystallographically validated as a sp³-rich fragment for serine protease inhibitor design, with the 2,4-dione oxidation state showing confirmed thrombin binding at millimolar concentrations [3]. This Boc-protected intermediate enables divergent synthesis of both the saturated 3,6-diazabicyclo[3.2.1]octane series (via reduction of the lactam carbonyl) and the 2,4-dione series (via oxidation), allowing parallel exploration of oxidation-state-dependent binding poses within a single scaffold topology. The mean MW of ~300 Da and three stereocenters satisfy fragment library design criteria (Rule of Three compliance) better than the isomeric bispidine scaffold, which showed distinct and less favourable binding geometries in the same thrombin/trypsin assays [4].

Antiviral CCR5 Antagonist Scaffold Hopping (HIV Entry Inhibition)

For antiviral programs exploring CCR5 antagonists, the 3,6-diazabicyclo[3.2.1]octane core provides a validated scaffold that—when elaborated into maraviroc-like analogs—maintains infectivity reduction power comparable to the marketed drug, in contrast to the ring-expanded diazabicyclo[3.3.1]nonane analog which lost significant antiviral activity [5]. This scaffold-specific activity cliff, attributed to bridge-length-dependent conformational preferences around the τ₇ dihedral angle, makes the [3.2.1]octane core the preferred choice for CCR5-targeted scaffold hopping campaigns. The Boc-protected intermediate allows modular introduction of the tropane-like N-substituent (e.g., 3-phenylpropyl or cyclohexylmethyl) at N3 and the 4-fluoro-substituted benzamide or heteroaryl-carbonyl moiety at N6 after Boc deprotection [5].

Chiral Pool Synthesis Requiring Single Enantiomer (1R,5S) Building Block

For asymmetric synthesis applications where stereochemical integrity is paramount—such as diastereoselective alkylation, chiral auxiliary-based routes, or enantioselective catalysis—the (1R,5S)-enantiomer (CAS 1058737-47-5, Aladdin T626693) must be explicitly specified at procurement, as the racemate (CAS 1058737-48-6) and the opposite (1S,5R)-enantiomer (Aladdin T626694) are distinct commercial entities with different CAS numbers . The 97% purity specification and 8–12 week lead time necessitate advance ordering to avoid project delays. The defined (1R,5S) absolute configuration enables unambiguous interpretation of stereochemical outcomes in downstream reactions, which would be confounded if the racemate or incorrect enantiomer were inadvertently used .

Quote Request

Request a Quote for (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.